cis-3-Hexenyl 2-methyl-2-pentenoate
Description
cis-3-Hexenyl 2-methyl-2-pentenoate (CAS 76649-17-7) is an ester derived from the alcohol cis-3-hexenol (leaf alcohol) and the acid 2-methyl-2-pentenoic acid. This compound belongs to the family of green leaf volatiles (GLVs), which are commonly emitted by plants in response to biotic or abiotic stress, such as herbivory or mechanical damage . Its structure features a cis-configured double bond in the hexenyl moiety and a conjugated α,β-unsaturated ester group in the acid portion, contributing to its reactivity and olfactory properties.
Properties
CAS No. |
76649-17-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(Z)-hex-3-enyl] 2-methylpent-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h6-7,9H,4-5,8,10H2,1-3H3/b7-6-,11-9? |
InChI Key |
RTISFZCHFHFOOK-QBGIDEBTSA-N |
SMILES |
CCC=CCCOC(=O)C(=CCC)C |
Isomeric SMILES |
CC/C=C\CCOC(=O)C(=CCC)C |
Canonical SMILES |
CCC=CCCOC(=O)C(=CCC)C |
Other CAS No. |
76649-17-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hexenyl 2-methyl-2-pentenoate typically involves the use of stereoselective reactions to ensure the correct geometric configuration. One common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective olefination methods. The choice of method depends on factors such as yield, cost, and scalability. Techniques like catalytic hydrogenation or cross-coupling reactions may also be employed to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
cis-3-Hexenyl 2-methyl-2-pentenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the double bonds are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes.
Scientific Research Applications
cis-3-Hexenyl 2-methyl-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoselective reactions and mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.
Industry: The compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which cis-3-Hexenyl 2-methyl-2-pentenoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary, but common mechanisms include binding to active sites or altering membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares cis-3-hexenyl 2-methyl-2-pentenoate with structurally related esters, focusing on molecular formulas, retention indices (RI), and key functional groups:
*Calculated based on molecular formula.
Key Observations :
- The α,β-unsaturated ester group in this compound and cis-3-hexenyl cis-3-hexenoate (RI 1365) increases their reactivity compared to saturated analogs like cis-3-hexenyl acetate (RI 1167) .
- Branched esters (e.g., cis-3-hexenyl isovalerate) exhibit lower retention indices than linear-chain esters due to reduced polarity .
Stability and Environmental Behavior
- Hydrolysis: Saturated esters (e.g., cis-3-hexenyl acetate) hydrolyze in aqueous solutions to form cis-3-hexenol, with rates pH-dependent (faster at alkaline pH) . The α,β-unsaturated ester in this compound may increase susceptibility to hydrolysis or oxidation.
- Persistence : Branched esters (e.g., isovalerate) are more stable than linear-chain esters due to steric hindrance .
Industrial Relevance
- Fragrances: Analogs like cis-3-hexenyl cis-3-hexenoate are valued for "natural" green topnotes .
- Agriculture : cis-3-Hexenyl butyrate and acetate influence insect behavior, suggesting agrochemical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of cis-3-Hexenyl 2-methyl-2-pentenoate?
- Methodological Answer :
- Esterification : Acid-catalyzed (e.g., H₂SO₄) esterification between cis-3-hexenol and 2-methyl-2-pentenoic acid under reflux, with molecular sieves to remove water .
- Enzymatic Synthesis : Lipase-mediated transesterification (e.g., Candida antarctica lipase B) in non-polar solvents for stereochemical fidelity .
- Purification : Fractional distillation or preparative GC to isolate the cis-isomer, confirmed via NMR (e.g., coupling constants for doublet-of-doublets in olefinic protons) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of cis-3-Hexenyl 2-methyl-2-pentenoate?
- Methodological Answer :
- GC-MS : Quantifies volatile impurities and confirms molecular ion ([M⁺] at m/z 196.29) .
- NMR : ¹H/¹³C NMR identifies cis-configuration (e.g., J = 10–12 Hz for vicinal olefinic protons) and ester carbonyl (δ ~170 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess non-volatile contaminants .
Q. How does stereochemistry influence the physicochemical properties of cis-3-Hexenyl esters?
- Methodological Answer :
- Boiling Point : cis-isomers exhibit higher bp than trans due to reduced symmetry (e.g., cis-3-hexenyl acetate: bp 70°C vs. trans-isomer at 65°C) .
- Solubility : Enhanced hydrophobicity in cis-esters (logP ~3.5) compared to trans (logP ~3.0) impacts partitioning in biological systems .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported physicochemical data (e.g., logP, solubility) for cis-3-Hexenyl esters?
- Methodological Answer :
- Cross-Validation : Compare Joback group contribution (logP = 3.2) vs. experimental shake-flask (logP = 3.5) methods .
- Condition Standardization : Control temperature (25°C ± 1) and solvent purity (HPLC-grade) for solubility assays .
- QC Protocols : Use NIST-certified reference materials (e.g., cis-3-hexenyl acetate) for instrument calibration .
Q. What experimental designs optimize stability studies of cis-3-Hexenyl 2-methyl-2-pentenoate under storage conditions?
- Methodological Answer :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring via GC for hydrolysis byproducts (e.g., free 2-methyl-2-pentenoic acid) .
- Light Sensitivity : UV-Vis spectroscopy tracks photo-oxidation (λmax ~230 nm for conjugated dienes) under controlled UV exposure .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Q. What computational tools predict the environmental fate and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) of cis-3-Hexenyl esters?
- Methodological Answer :
- QSAR Models : EPI Suite™ estimates biodegradability (e.g., BIOWIN score >3.0 suggests rapid degradation) .
- Molecular Dynamics : Simulate logD (pH 7.4) to predict membrane permeability (e.g., logD = 2.8 for cis-3-hexenyl butyrate) .
- ToxCast : High-throughput screening for endocrine disruption potential (e.g., binding affinity to estrogen receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
